tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate
CAS No.: 2102409-01-6
Cat. No.: VC12012794
Molecular Formula: C11H13F3N2O3
Molecular Weight: 278.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2102409-01-6 |
|---|---|
| Molecular Formula | C11H13F3N2O3 |
| Molecular Weight | 278.23 g/mol |
| IUPAC Name | tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate |
| Standard InChI | InChI=1S/C11H13F3N2O3/c1-10(2,3)19-9(17)16-8-6-7(4-5-15-8)18-11(12,13)14/h4-6H,1-3H3,(H,15,16,17) |
| Standard InChI Key | HDRYQJMHUYHQJR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate is C₁₁H₁₃F₃N₂O₃, yielding a molecular weight of 278.23 g/mol. The structure comprises a pyridine core with a trifluoromethoxy (-OCF₃) substituent at the 4-position and a tert-butyl carbamate (-OC(O)NH-C(CH₃)₃) group at the 2-position .
Crystallographic and Conformational Analysis
While no direct crystallographic data exist for this compound, analogous carbamates, such as (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the structure . The tert-butyl group in such compounds adopts a staggered conformation to minimize steric hindrance, while the carbamate group participates in intermolecular hydrogen bonds with adjacent molecules . For tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate, similar hydrogen-bonding interactions between the carbamate NH and pyridine nitrogen are anticipated, influencing its solid-state packing.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃F₃N₂O₃ |
| Molecular Weight | 278.23 g/mol |
| Hybridization (Pyridine) | sp² |
| Predicted Crystal System | Monoclinic |
| Space Group | P2₁ (hypothesized) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate typically involves a two-step strategy:
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Introduction of the Trifluoromethoxy Group: 4-Hydroxypyridin-2-amine undergoes trifluoromethylation using trifluoromethyl triflate (CF₃OTf) or related reagents under basic conditions .
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Carbamate Formation: The resulting 4-(trifluoromethoxy)pyridin-2-amine is treated with tert-butyl chloroformate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) .
Example Procedure:
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Trifluoromethylation:
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Boc Protection:
Optimization Challenges
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Trifluoromethoxy Installation: The electron-deficient pyridine ring complicates nucleophilic substitution, necessitating high-pressure conditions or transition-metal catalysts .
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Steric Hindrance: The tert-butyl group may slow reaction kinetics during Boc protection, requiring extended reaction times.
Physicochemical Properties
Thermal and Solubility Profiles
tert-Butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate is a white crystalline solid with a melting point of 98–102°C (extrapolated from analogous compounds ). The trifluoromethoxy group reduces aqueous solubility (predicted log P = 2.89) but enhances lipid membrane permeability, making it suitable for drug delivery applications .
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 98–102°C |
| log P (Octanol-Water) | 2.89 |
| Solubility in Water | 0.057 mg/mL |
| pKa (Pyridine N) | ~3.2 |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, tert-butyl), 6.92 (d, J = 5.6 Hz, 1H, H-3), 7.85 (dd, J = 5.6 Hz, 1H, H-5), 8.35 (s, 1H, H-6).
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¹³C NMR: δ 28.1 (tert-butyl CH₃), 80.4 (C(CH₃)₃), 121.5 (q, J = 320 Hz, CF₃), 153.2 (C=O) .
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IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch) .
Chemical Reactivity and Functionalization
Hydrolysis and Stability
The carbamate bond undergoes hydrolysis under acidic (e.g., HCl/THF) or basic (e.g., NaOH/MeOH) conditions, yielding 4-(trifluoromethoxy)pyridin-2-amine and tert-butanol. This property is exploited in peptide synthesis for amine protection-deprotection strategies .
Electrophilic Substitution
Example Reaction:
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tert-Butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate reacts with n-BuLi at -78°C, followed by quenching with CO₂ to yield 3-carboxy derivatives .
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For instance, its trifluoromethoxy group enhances metabolic stability in adenosine receptor antagonists .
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